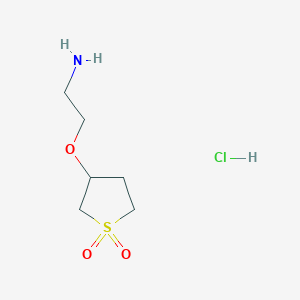

3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride” is a heterocyclic compound. It is also known as THT. It is available for purchase from various chemical suppliers .

Synthesis Analysis

Thiophene 1,1-dioxides, which are related to the compound , are most commonly prepared by the oxidation of thiophenes . Organic peracids are the most common reagents used for this synthesis . The oxidation is usually carried out under neutral conditions . The oxidation is applicable to thiophenes carrying electron-withdrawing substituent(s), which resist oxidation with peracids .Molecular Structure Analysis

The molecular formula of “this compound” is C6H13NO3S . The molecular weight is 187.65 .Chemical Reactions Analysis

Thiophene 1,1-dioxides, which are related to the compound , are known to undergo a wide variety of synthetically useful Diels-Alder reactions and occasionally undergo even [4+6] cycloadditions . They serve as 2π-component toward dienes and 1,3-dipoles .Physical and Chemical Properties Analysis

The compound is a solid . The InChI code is 1S/C6H13NO3S.ClH/c7-2-3-10-6-1-4-11(8,9)5-6;/h6H,1-5,7H2;1H .Scientific Research Applications

Synthesis and Chemical Reactions

Research has demonstrated methods for synthesizing derivatives related to 3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride, showcasing their potential in creating biologically interesting compounds. For instance, Pistarà et al. (2011) reported the synthesis of new 2-substituted 3-amino-4-hydroxymethylthiophenes through intramolecular nitrile oxide cycloaddition processes and N,O-bond cleavage, highlighting an alternative pathway for producing thiophenes of biological interest (Pistarà et al., 2011). Similarly, Mason et al. (1967) prepared 3-Oxotetrahydrothiophen dioxide from 3-aminotetrahydrothiophen dioxide, exploring new reactions of the ketone and oxime derivatives (Mason et al., 1967).

Material Science Applications

Research into the material science applications of thiophene derivatives has shown their utility in electronic devices and molecular detection. Chen et al. (1999) used a molecule containing a nitroamine redox center in an electronic device, exhibiting negative differential resistance and an on-off peak-to-valley ratio in excess of 1000:1, demonstrating the potential of thiophene derivatives in molecular electronics (Chen et al., 1999).

Environmental and Analytical Chemistry

In the field of environmental and analytical chemistry, functionalization of thiophene derivatives has been explored for applications such as dye and copper removal. Chen et al. (2016) functionalized graphene oxide with 4-aminothiophenol and 3-aminopropyltriethoxysilane to improve the sorption efficiencies of methylene blue and copper, indicating the importance of thiophene derivatives in environmental remediation (Chen et al., 2016).

Molecular Detection

Furthermore, the development of novel fluorescence probes based on thiophene derivatives for detecting reactive oxygen species showcases the versatility of these compounds in biomedical research. Setsukinai et al. (2003) synthesized novel fluorescence probes that can selectively detect highly reactive oxygen species, illustrating the application of thiophene derivatives in molecular biology and chemistry (Setsukinai et al., 2003).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 3-(2-Aminoethoxy)-1lambda6-thiolane-1,1-dione hydrochloride are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These targets play a crucial role in maintaining the balance of sodium and potassium ions in cells and regulating calcium levels in the sarcoplasmic reticulum, respectively .

Mode of Action

3-(2-Aminoethoxy)-1lambda6-thiolane-1,1-dione hydrochloride interacts with its targets by reducing the activity of sodium-potassium ATPase and stimulating the reuptake function of sarcoplasmic calcium ATPase isoform 2 . This dual action leads to changes in intracellular ion concentrations, which can affect various cellular processes .

Biochemical Pathways

The compound’s action on sodium-potassium ATPase and sarcoplasmic calcium ATPase isoform 2 affects the ion transport pathways in cells . By inhibiting sodium-potassium ATPase, it increases intracellular sodium levels . Simultaneously, by stimulating sarcoplasmic calcium ATPase isoform 2, it enhances calcium reuptake into the sarcoplasmic reticulum . These changes can have downstream effects on various cellular functions, including muscle contraction .

Result of Action

The molecular and cellular effects of 3-(2-Aminoethoxy)-1lambda6-thiolane-1,1-dione hydrochloride’s action primarily involve changes in intracellular ion concentrations and the regulation of muscle contraction . By altering sodium and calcium levels within cells, it can influence the contractility of muscle cells, particularly in the heart .

Properties

IUPAC Name |

2-(1,1-dioxothiolan-3-yl)oxyethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S.ClH/c7-2-3-10-6-1-4-11(8,9)5-6;/h6H,1-5,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGOYOCSUBKFJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1OCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(cyclopropylamino)methyl]-N,N-dimethylaniline](/img/structure/B2695955.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-8-sulfonamide](/img/structure/B2695957.png)

![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695959.png)

![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride](/img/no-structure.png)

![3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2695964.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2695967.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide](/img/structure/B2695969.png)

![2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2695974.png)